molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

2-Benzoxazolinone

Cat. No. B145934
CAS RN: 59-49-4
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Triethylamine (27.0 mL) was added to a mixture of 2-aminophenol (10 g, 91.74 mmol) in dichloromethane (200 μL) at 5° C. This was followed by the addition of a solution of bis(trichloromethyl) carbonate (9.35 g, 31.48 mmol) in dichloromethane (40 mL), while maintaining the temperature below 10° C. The resulting solution was then maintained below 10° C. for 6 hours. The reaction mixture was then quenched by the addition of water (50 mL) and ethanol (20 mL). After 0.5 hours, the mixture was concentrated and then poured into 400 mL of water. After filtration, the filter cake was washed with hydrochloric acid (10%) and water to afford 10 g (48%) of benzo[d]oxazol-2(3H)-one as an off-white solid.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 μL
Type
solvent
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15].[C:16](=O)(OC(Cl)(Cl)Cl)[O:17]C(Cl)(Cl)Cl>ClCCl>[O:15]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[NH:8][C:16]1=[O:17]

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
200 μL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.35 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then maintained below 10° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of water (50 mL) and ethanol (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into 400 mL of water
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the filter cake was washed with hydrochloric acid (10%) and water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 235.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.